8-Chloro-3,4-dihydroisoquinoline
Description
8-Chloro-3,4-dihydroisoquinoline is a halogenated isoquinoline derivative with a partially saturated bicyclic structure. Its synthesis involves two primary routes:
- Route 1: Directed ortho-lithiation of N-pivaloyl-3-chlorophenylethylamine, followed by formylation and acid-catalyzed cyclization to yield the dihydroisoquinoline core .
- Route 2: Friedel-Crafts alkylation of N-hydroxyethyl-ortho-chlorobenzylamine, followed by oxidation with N-bromosuccinimide (NBS) .
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines via Suzuki-Miyaura cross-coupling and subsequent alkylation . Its 8-chloro substituent enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions, making it valuable for constructing CNS-targeted drug candidates .
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
8-chloro-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2 |
InChI Key |
QAUKFYYNZVKVNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=C1C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Directed Ortho-Lithiation: One method involves the directed ortho-lithiation of N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent ring closure under acidic conditions.
Friedel-Crafts Reaction: Another method uses N-hydroxyethyl ortho-chlorobenzylamine as an intermediate, which undergoes a Friedel-Crafts reaction.
Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.
Reduction: It can also be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: N-bromosuccinimide is commonly used for oxidation reactions.
Reduction: Palladium or selenium can be used for dehydrogenation.
Substitution: Alkyl or aryllithiums are used in substitution reactions to form 1-substituted derivatives.
Major Products:
8-Aryl-3,4-dihydroisoquinolines: Formed through Suzuki reactions.
1-Substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines: Obtained by treating 8-aryl-3,4-dihydroisoquinolines with alkyl or aryllithiums.
Scientific Research Applications
8-Chloro-3,4-dihydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
Comparison with Similar Compounds
Key Differences :
- Chlorine’s lower electronegativity compared to fluorine reduces its directing effects but enhances leaving-group ability in cross-coupling reactions.
- 8-Fluoro derivatives show higher metabolic stability due to C-F bond strength, whereas 8-chloro compounds may undergo faster hepatic dehalogenation .
2.2. 8-Methoxy-3,4-dihydroisoquinoline
- Synthesis : Lithiation of N-pivaloyl-3-methoxyphenylethylamine at 25°C, followed by formylation and cyclization .
- Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the 8-position and hindering SNAr. However, it facilitates electrophilic substitutions (e.g., nitration) at adjacent positions.
- Applications : Less common in drug development due to metabolic lability (O-demethylation) but useful in natural product synthesis .
Key Differences :
- Methoxy-substituted derivatives exhibit reduced reactivity in cross-coupling compared to halogenated analogues.
- Higher solubility in polar solvents due to the methoxy group’s polarity .
2.3. 8-Amino-3,4-dihydroisoquinoline
Key Differences :
- Amino substituents increase solubility and bioavailability but may introduce metabolic vulnerabilities (e.g., oxidation).
2.4. Non-Halogenated Analogues (e.g., 3,4-Dihydroisoquinoline)
- Synthesis : Typically via Bischler-Napieralski cyclization of β-arylethylamides or photocyclization of chloroacetylated benzylamines .
- Reactivity : Lack of electron-withdrawing substituents reduces electrophilicity, limiting functionalization at the 8-position.
- Applications: Found in natural alkaloids (e.g., salsolinol) but require additional steps for halogenation or functionalization in drug design .
Key Differences :
- Non-halogenated analogues are less versatile as synthetic intermediates but exhibit simpler metabolic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
